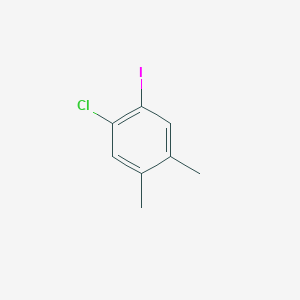

1-Chloro-2-iodo-4,5-dimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Chloro-2-iodo-4,5-dimethylbenzene”, also known as CIIDB, is a chemical compound with the molecular formula C8H8ClI. It has a molecular weight of 266.51 .

Synthesis Analysis

The synthesis of benzene derivatives like “1-Chloro-2-iodo-4,5-dimethylbenzene” typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Molecular Structure Analysis

The molecular structure of “1-Chloro-2-iodo-4,5-dimethylbenzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-2-iodo-4,5-dimethylbenzene” include a molecular weight of 266.51 . Other properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Organometallic Chemistry and Synthesis

Research in organometallic chemistry has explored the reactions of chloro and iodo derivatives of dimethylbenzene with other elements and compounds. For instance, Al-Rubaie (1990) describes the reaction of 1,2-bis(chloromethyl)-4,5-dimethylbenzene with tellurium powder and sodium iodide, leading to unexpected products and highlighting the complexity of reactions involving halogenated compounds (Al-Rubaie, 1990).

Material Science Applications

In materials science, the synthesis and crystal structure of compounds related to 1-Chloro-2-iodo-4,5-dimethylbenzene, such as 1,4-bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne, are of interest for their potential electrical, optical, and nonlinear optical properties, which are crucial for molecular electronics applications. Kitamura et al. (2004) report on the synthesis and structural analysis of such a compound, underscoring its relevance in the development of novel materials (Kitamura, Ouchi, & Yoneda, 2004).

Analytical and Environmental Chemistry

In analytical and environmental chemistry, the study of chloro derivatives of dimethylbenzene, including their separation, identification, and boiling point prediction, is vital for understanding their behavior in various environments. Bermejo, Blanco, and Guillén (1985) have contributed to this area by examining the chromatographic separation of chloro derivatives, offering insights into their physico-chemical properties (Bermejo, Blanco, & Guillén, 1985).

Mecanismo De Acción

The mechanism of action for the reactions of benzene derivatives like “1-Chloro-2-iodo-4,5-dimethylbenzene” involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Propiedades

IUPAC Name |

1-chloro-2-iodo-4,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNHCFSPRUCSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595168.png)

![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2595175.png)

![5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2595176.png)

![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide](/img/structure/B2595179.png)